5-Bromo-4-phenylpyrimidine
Overview
Description
5-Bromo-4-phenylpyrimidine is a chemical compound with the molecular formula C10H7BrN2 . It has a molecular weight of 235.08 . This compound is used for scientific research and development .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-phenylpyrimidine is 1S/C10H7BrN2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-4-phenylpyrimidine has a density of 1.5±0.1 g/cm3, a boiling point of 332.6±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 55.3±3.0 kJ/mol, and it has a flash point of 155.0±22.3 °C . The compound has a molar refractivity of 54.7±0.3 cm3 .Scientific Research Applications
Application in Cancer Research and Treatment
- Scientific Field: Biomedical Sciences, specifically Cancer Research and Treatment .
- Summary of the Application: Modified uridine derivatives, such as 5-bromo-4-thiouracil (BrSU), are being researched as potential radiosensitizers . Radiosensitizers are substances that make tumor cells more susceptible to radiation therapy .
- Methods of Application or Experimental Procedures: The study involved electron attachment to 5-bromo-4-thiouracil (BrSU) and 5-bromo-4-thio-2′-deoxyuridine (BrSdU), with an attached deoxyribose moiety via the N-glycosidic (N1-C) bond . Quadrupole mass spectrometry was used to detect the anionic products of dissociative electron attachment (DEA), and the experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .
- Results or Outcomes: The study found that BrSU predominantly captures low-energy electrons with kinetic energies near 0 eV . The abundance of bromine anions was rather low compared to a similar experiment with bromouracil . The researchers suggest that, for this reaction channel, proton-transfer reactions in the transient negative ions limit the release of bromine anions .
Safety And Hazards
5-Bromo-4-phenylpyrimidine is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-4-phenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPYFZLDWYNXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355797 | |
Record name | 5-bromo-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-phenylpyrimidine | |
CAS RN |
3543-46-2 | |
Record name | 5-bromo-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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